
3-(pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Description
3-(pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Biological Activity
3-(Pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a thiophene group, suggests it may exhibit diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cell surface receptors, altering their activity and influencing cellular signaling pathways.
- Signal Transduction Interference : The compound might interfere with intracellular signaling cascades, potentially leading to altered cell behavior.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer effects and neuroprotective properties. Below are key findings from recent studies:
Anticancer Activity
A study highlighted the anticancer potential of piperidine derivatives, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar piperidine frameworks demonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating effective potency against various cancer types .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.65 | Apoptosis induction via caspase activation |
Compound B | HeLa | 2.41 | Cell cycle arrest at G1 phase |
This compound | TBD | TBD | TBD |
Neuroprotective Effects
In studies focusing on neurodegenerative diseases, derivatives of piperidine were shown to inhibit cholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. This suggests that this compound may have potential as a treatment for conditions like Alzheimer's disease .
Case Studies
- Anticancer Study : A recent research project evaluated the cytotoxic effects of various piperidine derivatives against FaDu hypopharyngeal tumor cells. The study found that certain derivatives exhibited enhanced apoptosis induction compared to traditional chemotherapeutics like bleomycin .
- Neuroprotective Evaluation : Another study assessed the impact of piperidine compounds on cholinesterase inhibition and neuroprotection in models of Alzheimer’s disease. The findings indicated that specific structural modifications led to improved inhibition rates and potential therapeutic benefits .
Properties
IUPAC Name |
3-pyrimidin-4-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(17-9-13-4-2-8-22-13)19-7-1-3-12(10-19)21-14-5-6-16-11-18-14/h2,4-6,8,11-12H,1,3,7,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOWLRKODMEMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.